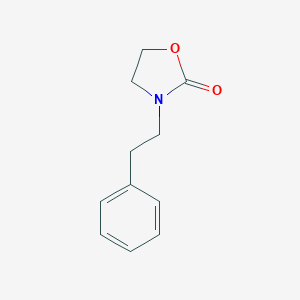
3-(2-Phenylethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)-1,3-oxazolidin-2-one, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory and learning. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam may also enhance the function of NMDA receptors, which are involved in memory and learning.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been shown to increase cerebral blood flow and oxygen consumption in animal models and human studies. Additionally, it has been shown to increase the levels of dopamine and noradrenaline in the brain, which are neurotransmitters involved in mood and motivation. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been shown to have antioxidant properties, which may help protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its potential cognitive-enhancing effects, making it a valuable tool for researchers investigating cognitive function. However, one limitation is that the exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, which may make it challenging to interpret the results of some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam and its effects on cognitive function. Finally, there is a need for more studies investigating the safety and long-term effects of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam use.
Synthesemethoden
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylethylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalic acid to form 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. This synthesis method has been well established and has been used in various studies to produce 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been studied for its potential use in enhancing physical performance and reducing fatigue.
Eigenschaften
CAS-Nummer |
10135-17-8 |
|---|---|
Produktname |
3-(2-Phenylethyl)-1,3-oxazolidin-2-one |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(2-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
RPLYLMAFKHOGQD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
Kanonische SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
Andere CAS-Nummern |
10135-17-8 |
Synonyme |
3-phenethyloxazolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



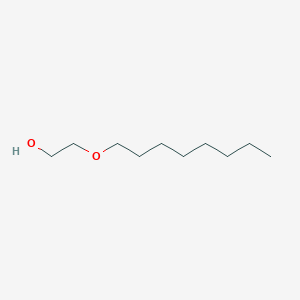
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)


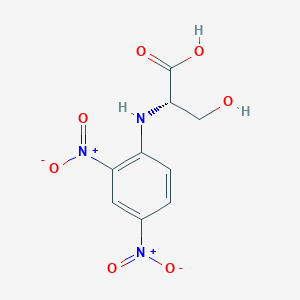

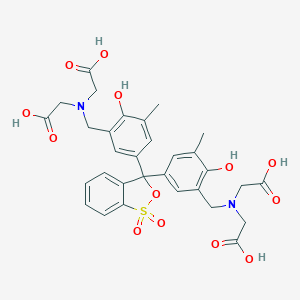
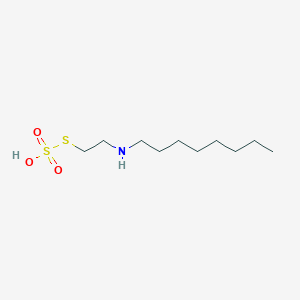
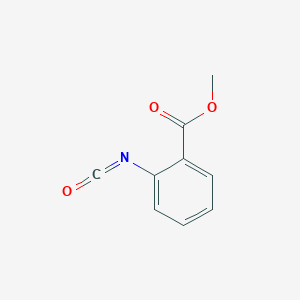

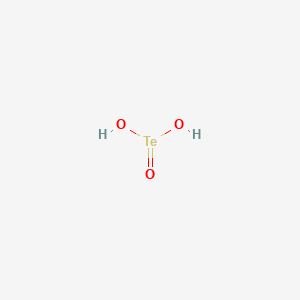

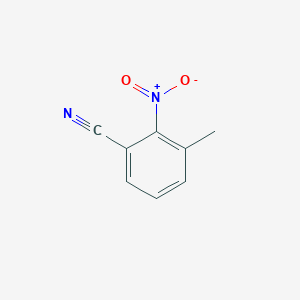
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)